N1-(4-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide
Description
N1-(4-Acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by its dual aromatic substitution pattern. The N1 position is substituted with a 4-acetamidophenyl group, introducing both hydrogen-bonding capacity (via the acetamide moiety) and steric bulk. The N2 position features a 4-methoxyphenethyl group, which contributes electron-donating properties and lipophilicity.
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(23)21-15-5-7-16(8-6-15)22-19(25)18(24)20-12-11-14-3-9-17(26-2)10-4-14/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHKZXWMTIFWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Chemical Formula : C18H22N2O3
- CAS Number : 899956-27-5
- Molecular Weight : 314.38 g/mol
The compound features an oxalamide structure which is characterized by the presence of two amide groups linked to aromatic rings. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and glucose homeostasis.
- Receptor Interaction : It has been suggested that this oxalamide derivative may interact with receptors involved in inflammatory responses, although specific receptor targets remain to be fully elucidated.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation in vitro, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of methoxy groups in its structure may enhance its antioxidant capacity, providing protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition :
- Anti-inflammatory Effects :
- Antioxidant Activity Assessment :
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Oxalamide with methoxy and acetamido groups | Anti-inflammatory, Antioxidant |
| N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide | Contains pyridine and dimethoxybenzene | Potential neuroprotective effects |
| Other Oxalamides | Varying substituents on aromatic rings | Diverse activities based on structure |
Comparison with Similar Compounds
Table 1: Key Structural Features and Substitutions
Key Observations :
Key Observations :
- Higher yields (e.g., 83% for compound 21) correlate with electron-donating substituents (ethoxy), which likely stabilize intermediates during coupling .
- Lower yields (e.g., 23% for compound 22) may result from steric hindrance or electronic deactivation (e.g., cyano groups) .
Physicochemical and Spectroscopic Properties
Table 3: NMR Data for Selected Compounds
Key Observations :
Cytochrome P450 and Stearoyl-CoA Desaturase Inhibition
Compounds with 4-methoxyphenethyl groups (e.g., 16, 28, 56) demonstrate potent inhibition of stearoyl-CoA desaturase, with IC50 values in the nanomolar range. The acetamide group in the target compound may enhance binding via hydrogen-bond interactions with catalytic residues .
Umami Flavoring Agents
Structurally related oxalamides (e.g., S336 in ) activate umami taste receptors (hTAS1R1/hTAS1R3). The target compound’s acetamide group could modulate receptor affinity compared to dimethoxybenzyl or pyridylethyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
